Hfu99sbd7V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Las190792: is a novel bifunctional compound that acts as a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. It is being developed for the treatment of chronic respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . This compound exhibits potent and sustained relaxant effects in human bronchi by targeting both muscarinic acetylcholine receptors and β2-adrenoceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Las190792 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: : Industrial production of Las190792 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: : Las190792 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Las190792 has several scientific research applications, including:
Chemistry: Used as a model compound to study bifunctional receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for chronic respiratory diseases, demonstrating anti-inflammatory and bronchodilatory effects
Industry: Potential use in the development of new inhalation therapies for respiratory conditions
Mechanism of Action
Las190792 exerts its effects by simultaneously antagonizing muscarinic acetylcholine receptors and agonizing β2-adrenoceptors. This dual action leads to bronchodilation and anti-inflammatory effects. The compound increases cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .
Comparison with Similar Compounds
Las190792 is compared with other similar compounds such as batefenterol, tiotropium, indacaterol, and olodaterol. It is unique due to its dual action as both a muscarinic antagonist and a β2-adrenoceptor agonist, providing a more comprehensive therapeutic effect .
Similar Compounds
Batefenterol: Another bifunctional compound with similar receptor targets.
Tiotropium: A muscarinic antagonist used for bronchodilation.
Indacaterol: A β2-adrenoceptor agonist with long-lasting effects.
Olodaterol: Another β2-adrenoceptor agonist used for respiratory conditions
Las190792 stands out due to its potent and sustained effects, making it a promising candidate for the treatment of chronic respiratory diseases .
Properties
CAS No. |
1347232-69-2 |
---|---|
Molecular Formula |
C39H43ClN4O9S2 |
Molecular Weight |
811.4 g/mol |
IUPAC Name |
[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1 |
InChI Key |
SNXJYSXRLKUBSZ-DKVSQIIISA-N |
Isomeric SMILES |
CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |
Canonical SMILES |
CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.